molecular formula C23H29N3O5S B2836293 N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 872724-19-1

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2836293
CAS No.: 872724-19-1
M. Wt: 459.56
InChI Key: PVSHOPZNJXKIMD-UHFFFAOYSA-N
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Description

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a potent and selective small-molecule inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central regulator of the NF-κB pathway, which is crucial for immune cell activation and proliferation, particularly in lymphocytes . This compound acts as a covalent inhibitor, binding irreversibly to the catalytic cysteine residue within MALT1's paracaspase domain, thereby blocking its ability to cleave substrate proteins. By inhibiting MALT1 proteolytic activity, this compound effectively suppresses NF-κB-driven gene transcription and T-cell receptor signaling . Its primary research value lies in dissecting the pathophysiological roles of MALT1 in autoimmune diseases, lymphomas, and inflammatory disorders. Researchers utilize this inhibitor in vitro and in vivo to investigate mechanisms of aberrant B-cell and T-cell activation, to explore potential therapeutic strategies for hematological malignancies like diffuse large B-cell lymphoma and MALT lymphoma, and to validate MALT1 as a high-value drug target in immunological conditions.

Properties

IUPAC Name

N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-16-6-9-19(10-7-16)14-24-22(27)23(28)25-15-21-26(11-4-12-31-21)32(29,30)20-13-17(2)5-8-18(20)3/h5-10,13,21H,4,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSHOPZNJXKIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the oxazinan ring and the introduction of the sulfonyl and oxalamide groups. Common reagents used in these reactions include sulfonyl chlorides, oxalyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfonic acids, while reduction of the oxalamide moiety would produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Variations in the Sulfonyl Group

The sulfonyl group’s substituents critically influence electronic and steric properties:

Compound Name Sulfonyl Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound 2,5-Dimethylphenyl Not explicitly stated ~450–500 (estimated) Enhanced lipophilicity due to methyl groups
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide 2,5-Dimethylphenyl C23H33N3O5S 463.59 Cyclohexenylethyl substituent introduces rigidity
N'-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide 2,5-Difluorophenyl C23H24F2N4O5S 506.52 Fluorine atoms enhance electronegativity
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-Fluorophenyl C17H24FN3O5S 401.45 Compact 2-methylpropyl group improves solubility
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide 4-Fluoro-2-methylphenyl Not provided Not provided Combined fluoro and methyl substitutions

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulkier substituents like indolylethyl () or cyclohexenylethyl () may restrict conformational flexibility, impacting interactions with biological targets.

Substituents on the Ethanediamide Moiety

The second amide nitrogen’s substituent varies significantly:

Compound Name Ethanediamide Substituent Structural Impact
Target Compound 4-Methylbenzyl Moderate lipophilicity; aromatic π-π interactions possible
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide 2-(Cyclohex-1-en-1-yl)ethyl Introduces cyclic hydrophobicity
N'-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide 2-(1H-Indol-3-yl)ethyl Potential for π-stacking and H-bonding via indole
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 2-Methylpropyl (isobutyl) Compact alkyl chain; may enhance solubility

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The 4-methylbenzyl group (target) and indolylethyl () enable aromatic interactions, whereas alkyl chains (e.g., isobutyl in ) prioritize solubility and metabolic stability.

Q & A

Q. What are the key structural features of this compound that influence its reactivity in organic synthesis?

The compound’s reactivity is governed by its 2,5-dimethylbenzenesulfonyl group (electron-withdrawing), the oxazinan ring (a six-membered heterocycle with nitrogen and oxygen), and the ethanediamide linker. These groups enable nucleophilic substitutions (e.g., at the sulfonyl moiety) and hydrogen bonding interactions. Methodologically, reactivity can be probed via in silico molecular docking to predict binding affinities or experimental assays like kinetic studies under varying pH and solvent conditions .

Q. What are the standard synthetic routes for this compound, and how can intermediates be optimized for yield?

Synthesis typically involves:

  • Step 1: Sulfonation of 2,5-dimethylbenzene to form the benzenesulfonyl chloride intermediate.
  • Step 2: Oxazinan ring formation via cyclization of a diol or diamine precursor.
  • Step 3: Coupling of the sulfonyl-oxazinan intermediate with the ethanediamide linker using carbodiimide-based coupling agents. Yield optimization requires controlling reaction parameters (e.g., anhydrous conditions for sulfonation, temperature < 60°C to prevent oxazinan ring degradation). Thin-layer chromatography (TLC) and HPLC should monitor intermediate purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm sulfonyl group orientation (δ ~7.5–8.0 ppm for aromatic protons) and oxazinan ring conformation.
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~500–550 Da).
  • X-ray Crystallography: Resolve stereochemistry of the oxazinan ring and ethanediamide linker.
  • FT-IR: Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize side reactions during sulfonyl-oxazinan coupling?

Competing side reactions (e.g., sulfonate hydrolysis or oxazinan ring opening) are mitigated by:

  • Solvent Choice: Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates.
  • Catalyst Optimization: Employ DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling.
  • Temperature Control: Maintain 0–25°C during coupling to suppress thermal degradation. Kinetic studies using stopped-flow IR or LC-MS can identify optimal conditions .

Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations: Model interactions with biological membranes (e.g., logP calculation for lipophilicity).
  • Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox stability.
  • ADMET Prediction Tools (e.g., SwissADME): Estimate absorption, metabolism, and toxicity profiles. Cross-validate computational results with in vitro assays (e.g., hepatic microsomal stability tests) .

Q. How can structural analogs resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from stereochemical impurities or assay conditions. Strategies include:

  • Stereoselective Synthesis: Use chiral catalysts to isolate enantiomers.
  • Assay Standardization: Compare activity under uniform conditions (e.g., ATP concentration in kinase assays).
  • Structure-Activity Relationship (SAR) Studies: Modify substituents (e.g., methyl vs. methoxy groups) to isolate critical pharmacophores .

Q. What strategies address challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Flow Chemistry: Continuous-flow reactors improve mixing and heat transfer for sulfonation and cyclization steps.
  • Chiral Stationary Phases (CSPs): Use preparative HPLC with CSPs to resolve enantiomers.
  • Process Analytical Technology (PAT): Implement real-time monitoring via Raman spectroscopy to detect crystallization or racemization .

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